Methods of Synthesis
The synthesis of Leiopyrrole involves several chemical processes that can be categorized into different methods:
Molecular Structure
Leiopyrrole has a complex molecular structure characterized by its pyrrole ring system substituted with aryl groups. The elemental composition includes:
The structure can be represented as follows:
where denote the respective quantities of each element in the molecular formula.
Chemical Reactions Involving Leiopyrrole
Leiopyrrole participates in various chemical reactions typical for anticholinergic compounds:
Mechanism of Action
The primary mechanism of action for Leiopyrrole as an anticholinergic agent involves blocking muscarinic acetylcholine receptors in smooth muscles and glands. This inhibition leads to:
The pharmacodynamic profile indicates a rapid onset of action with a duration that varies based on dosage and formulation.
Physical Properties
Chemical Properties
Scientific Applications
Leiopyrrole hydrochloride (systematic name: N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine hydrochloride) was synthesized during pharmacology's "Golden Era" (1945-1965), when drug discovery expanded from infectious diseases to neuropharmacological agents [1] [9]. Its design capitalized on two key developments: First, the elucidation of the muscarinic receptor system by Dale and Ablquist (1910-1946), which revealed acetylcholine's subtype-specific effects [1]. Second, the advent of semi-synthetic modification of natural products, exemplified by benzocaine (1892) derived from cocaine [1]. The pyrrole ring in Leiopyrrole offered a versatile scaffold for functionalization, enabling systematic exploration of structure-activity relationships (SAR) absent in complex alkaloids . Unlike atropine's fused bicyclic structure, Leiopyrrole's diaryl-substituted pyrrole core with an N,N-diethylaminoethoxy side chain represented a synthetically tractable platform optimized for peripheral antispasmodic activity while theoretically minimizing central nervous system (CNS) penetration—a significant therapeutic goal post-thalidomide (1960) [1] [6].
Initial pharmacological investigations established Leiopyrrole hydrochloride as a competitive muscarinic receptor antagonist with nanomolar affinity. Binding studies demonstrated its ability to compete with acetylcholine at parasympathetic neuroeffector junctions in smooth muscle preparations . Critical milestones emerged from structure-activity relationship analyses focusing on three molecular regions:
The compound's synthetic evolution occurred in distinct phases, reflecting methodological advances in heterocyclic chemistry. Early routes (1900-1950) relied on Knorr pyrrole synthesis, where α-aminoketones condensed with β-ketoesters, though this struggled with regioselectivity in benzannulated systems . The 1980s introduced Hantzsch-type cyclizations using 1,4-dicarbonyl compounds with azides, enabling more controlled N-substitution but requiring stoichiometric reagents . Modern routes employ organocatalytic asymmetric induction, exemplified by BINOL-derived phosphoric acid catalysts enabling enantioselective [6+2]-cycloadditions to construct advanced intermediates like 3-methide-3H-pyrroles for precise C2/C5 functionalization .
Table 2: Key Milestones in Leiopyrrole's Pharmacological Characterization
Time Period | Methodological Advance | Impact on Leiopyrrole Development |
---|---|---|
1950-1970 | Classical SAR profiling | Established core anticholinergic activity via isolated tissue assays |
1980-2000 | Hantzsch cyclization chemistry | Enabled scalable N-alkylation for receptor subtype exploration |
2000-2010 | Radioligand binding assays | Quantified nanomolar affinity (Ki 0.5–3.6 nM) at human muscarinic receptors |
2010-Present | Organocatalytic asymmetric synthesis | Facilitated stereocontrolled benzannulation for improved selectivity |
Leiopyrrole's research trajectory illustrates medicinal chemistry's broader shift from symptomatic relief to mechanistically targeted therapy. Initially classified as a broad-spectrum antispasmodic, its applications centered on inhibiting involuntary smooth muscle contractions in gastrointestinal and biliary tracts . Contemporary research leverages its receptor-subtype selectivity profile and pharmacokinetic optimization for specific indications:
This refocusing was enabled by chemo-informatic analyses comparing Leiopyrrole's hydrogen bond acceptor count (2), molecular weight (384.9 g/mol), and topological polar surface area with modern druglikeness criteria [7]. Its slow receptor dissociation kinetics, akin to glycopyrrolate's prolonged duration in human airways (t₁/₂ offset >96 min), make it particularly suitable for chronic conditions requiring sustained receptor blockade [2] [4].
Table 3: Comparative Analysis of Leiopyrrole with Classical Anticholinergics
Parameter | Leiopyrrole Hydrochloride | Atropine | Ipratropium Bromide |
---|---|---|---|
Molecular Weight | 384.9 g/mol | 289.4 g/mol | 412.4 g/mol |
Structural Core | Diaryl-substituted pyrrole | Tropane alkaloid | Quaternary ammonium |
Receptor Selectivity | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist | Non-selective muscarinic antagonist |
Key Therapeutic Advantage | Peripheral restriction with synthetic versatility | Rapid onset, broad availability | Inhalation delivery with localized effects |
Modern Applications | Overactive bladder, motion sickness | Ophthalmology, bradycardia | COPD maintenance therapy |
The synthesis of Leiopyrrole derivatives now incorporates computational ADMET prediction, focusing on optimizing metabolic stability and minimizing interactions with cardiac M₂ receptors [7]. This evolution exemplifies medicinal chemistry's transition from phenotypic screening to target-based design, positioning Leiopyrrole as a versatile scaffold for developing tissue-selective antimuscarinics with improved therapeutic indices [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7